molecular formula C43H52N2O11 B1238956 Pluramycin A CAS No. 11016-27-6

Pluramycin A

Cat. No. B1238956
CAS RN: 11016-27-6
M. Wt: 772.9 g/mol
InChI Key: BQCHGWYGWQEMTJ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pluramycin A is a natural product found in Streptomyces pluricolorescens with data available.

Scientific Research Applications

Spectroscopic Study and DNA Interaction

  • Research Insight: Hedamycin, a pluramycin antibiotic, interacts with DNA, as studied through UV-Vis absorption spectroscopy. This interaction is significant for understanding its antitumor properties (Vîjan & Raducu, 2008).

Synthetic Approaches

  • Research Insight: Pluramycin-class antibiotics have intrigued chemists due to their complex structures and significant bioactivities, leading to various synthetic approaches for their total synthesis (Ando et al., 2019).

Mechanism of Action and NMR Analysis

  • Research Insight: Hedamycin's mechanism involves DNA interaction, specifically intercalation and alkylation at certain sites. NMR analysis provided insights into this interaction and structural differences in binding sites (Owen et al., 2002).

Biosynthesis Gene Cluster Analysis

  • Research Insight: The biosynthetic gene cluster for pluramycin-type antibiotics like hedamycin was analyzed, revealing unique features and suggesting a novel biosynthesis mechanism involving type I and II polyketide synthase systems (Bililign et al., 2004).

Antitubercular Applications

  • Research Insight: Pluramycin-type compounds have shown selective antitubercular activity against Bacillus Calmette-Guérin, indicating potential applications in tuberculosis treatment (Liu et al., 2014).

Challenges in Synthesis

  • Research Insight: Synthesis of pluramycin-class antibiotics, including the selective formation of aryl α-C-glycoside, presents significant challenges due to their unique structures and stereochemical behavior (Suzuki et al., 2020).

Novel Synthetic Approaches

  • Research Insight: Innovative synthetic methods have been developed to address issues in pluramycin-class antibiotic synthesis, such as pyranone ring formation, which is crucial for their biological activity (Shimura et al., 2019).

Exploration of Epoxide Side Chains

  • Research Insight: Research into pluramycin-class antibiotics includes synthesizing derivatives with epoxide side chains, which could lead to new antitumor agents (Ando et al., 2020).

properties

CAS RN

11016-27-6

Molecular Formula

C43H52N2O11

Molecular Weight

772.9 g/mol

IUPAC Name

[4-(dimethylamino)-6-[8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C43H52N2O11/c1-12-13-30-43(7,56-30)31-17-27(47)32-19(2)14-25-34(40(32)55-31)39(51)35-33(38(25)50)23(28-16-26(44(8)9)36(48)20(3)52-28)15-24(37(35)49)29-18-42(6,45(10)11)41(21(4)53-29)54-22(5)46/h12-15,17,20-21,26,28-30,36,41,48-49H,16,18H2,1-11H3/b13-12+

InChI Key

BQCHGWYGWQEMTJ-OUKQBFOZSA-N

Isomeric SMILES

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O

SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O

Canonical SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O

synonyms

pluramycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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